(1S,4aS,6S,7S,7aR)-1-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
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Overview
Description
(1S,4aS,6S,7S,7aR)-1-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid is a novel iridoid biglycoside isolated from the leaves of Clerodendrum inerme. This compound is characterized by its unique structure, which includes an open-chain monoterpene unit. It has garnered significant interest due to its potential pharmacological properties and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S,4aS,6S,7S,7aR)-1-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid is typically extracted from the leaves of Clerodendrum inerme. The extraction process involves several steps, including solvent extraction, purification, and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from natural sources .
Chemical Reactions Analysis
Types of Reactions: (1S,4aS,6S,7S,7aR)-1-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
(1S,4aS,6S,7S,7aR)-1-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying iridoid glycosides and their chemical properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as inflammation and microbial infections.
Mechanism of Action
The mechanism of action of (1S,4aS,6S,7S,7aR)-1-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of various signaling pathways, including those involved in inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Inerminoside A: Another iridoid biglycoside isolated from , characterized by a similar structure but with different functional groups.
Loganin: An iridoid glycoside found in various plant species, known for its anti-inflammatory and antioxidant properties.
Secologanin: A secoiridoid glycoside involved in the biosynthesis of various alkaloids and terpenoids.
Uniqueness of (1S,4aS,6S,7S,7aR)-1-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid: this compound is unique due to its specific structural features, including the open-chain monoterpene unit and the presence of multiple glycosidic linkages. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
155834-21-2 |
---|---|
Molecular Formula |
C26H52NO6P |
Molecular Weight |
0 |
Synonyms |
inerminoside B |
Origin of Product |
United States |
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